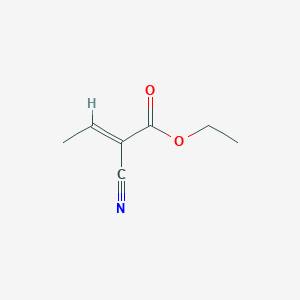

Ethyl 2-cyanocrotonate

Description

Properties

IUPAC Name |

ethyl (E)-2-cyanobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-6(5-8)7(9)10-4-2/h3H,4H2,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUDWAAJQVNSOH-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanocrotonate can be synthesized through the cyanoacetylation of amines. This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method includes the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the condensation of cyanoacetic acid esters with aldehydes in the presence of a base. This reaction typically occurs in an organic solvent such as dichloromethane or toluene, followed by purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyanocrotonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, forming different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are typical reagents in substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 2-cyanocrotonate serves as a key building block in the synthesis of heterocyclic compounds, which are crucial in drug development. Some notable applications include:

- Anticonvulsants : It can be used to synthesize ethosuximide, a medication used for treating epilepsy.

- Antibiotics : The compound is involved in the synthesis of trimethoprim, an antibiotic used in combination therapies.

- Anti-gout medications : It is a precursor for allopurinol, which is used to manage chronic gout.

Synthetic Pathways

The following table summarizes the synthetic pathways involving this compound and their respective products:

| Target Compound | Synthetic Method | Notes |

|---|---|---|

| Ethosuximide | Multi-step synthesis from this compound and butanone | Anticonvulsant used in epilepsy treatment |

| Trimethoprim | Reaction with 3,4,5-trimethoxybenzaldehyde | Used as a bacteriostatic agent |

| Allopurinol | Knoevenagel condensation followed by cyclization | Treatment for chronic gout |

| Valproic Acid | Derived from ethyl cyanoacetate via various reactions | Anticonvulsant and mood-stabilizing drug |

Pharmaceutical Applications

This compound is instrumental in the pharmaceutical industry due to its ability to facilitate the synthesis of bioactive compounds. Research indicates that it can be utilized to create derivatives with improved pharmacological properties.

- Research Findings : Studies have shown that derivatives synthesized from this compound exhibit enhanced efficacy in treating various conditions, including bacterial infections and neurological disorders.

Case Studies

Several case studies highlight the effectiveness of this compound in drug synthesis:

- Case Study 1 : A study demonstrated the successful synthesis of ethosuximide using this compound as a starting material. The resulting compound showed significant anticonvulsant activity in animal models.

- Case Study 2 : Research on the synthesis of trimethoprim revealed that modifying the reaction conditions when using this compound could lead to higher yields and purities of the final product.

Mechanism of Action

The mechanism by which ethyl 2-cyanocrotonate exerts its effects involves the generation of reactive oxygen species (ROS), which induce oxidative stress and result in cellular dysfunction. This compound can trigger apoptosis-like death in certain bacterial strains by increasing ROS levels, leading to oxidative damage and loss of cell membrane integrity .

Comparison with Similar Compounds

Ethyl Crotonate (Ethyl trans-2-butenoate)

- Molecular Formula : C₆H₁₀O₂

- Molecular Weight : 114.14 g/mol

- Key Properties : Boiling point = 5.4 mmHg at 20°C; Density = 1.95 g/cm³ .

- Applications : Used as a flavoring agent and solvent due to its ester functionality.

- Comparison: Lacks the cyano group, making it less reactive in nucleophilic additions. Its density (0.918 g/mL at 25°C) is lower than cyano-substituted analogs .

Ethyl Cyanoacetate

- Molecular Formula: C₅H₇NO₂

- Molecular Weight : 113.11 g/mol

- Key Properties : Boiling point = 31.62 mmHg at 10°C; highly polar due to the -CN group .

- Applications: Key intermediate in Knoevenagel condensations and pharmaceutical synthesis.

- Comparison: The cyano group at the α-position (vs. β in Ethyl 2-cyanocrotonate) results in distinct reactivity patterns. Ethyl cyanoacetate requires stringent safety measures (e.g., protective gloves) due to its toxicity .

Ethyl 2-cyano-3-methylcrotonate

Ethyl 2-cyanopent-4-enoate

- Molecular Formula: C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- Key Properties : Features a pentenyl chain with a double bond .

- Applications : Likely employed in cycloaddition reactions due to conjugated diene systems.

- Comparison: The extended unsaturated chain enhances its utility in Diels-Alder reactions, unlike this compound’s simpler structure.

Comparative Data Table

Biological Activity

Ethyl 2-cyanocrotonate (ECC) is an organic compound with the molecular formula CHNO and a molecular weight of 153.15 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- IUPAC Name: Ethyl 2-cyanobut-2-enoate

- CAS Number: 686-33-9

- Molecular Formula: CHNO

Synthesis:

this compound can be synthesized through various methods, including the reaction of ethyl acetoacetate with malononitrile under basic conditions. The process typically yields moderate to high amounts of the desired product, depending on reaction conditions such as temperature and solvent choice .

Antimicrobial Properties

Research indicates that ECC exhibits notable antimicrobial activity. In a study evaluating its effects against various bacterial strains, ECC demonstrated significant inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting potential as a lead compound in antibiotic development .

Anticancer Activity

ECC has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death in treated cells compared to controls .

The biological activity of ECC is attributed to its ability to interact with various biomolecules:

- Protein Interactions: ECC forms hydrogen bonds and π-π interactions with proteins involved in metabolic pathways, potentially influencing their activity.

- Redox Reactions: The compound can participate in redox reactions, altering the oxidative state of biological molecules, which may contribute to its antimicrobial and anticancer effects .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, ECC was tested against a panel of pathogens. The results indicated a strong correlation between concentration and antimicrobial efficacy, with higher doses leading to increased inhibition rates.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Escherichia coli | 100 |

Study 2: Anticancer Activity

A study focusing on ECC's effects on HeLa cells revealed that treatment with ECC at concentrations of 25 µM resulted in a significant reduction in cell viability after 48 hours.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Comparative Analysis with Similar Compounds

ECC shares structural similarities with other cyano-containing compounds that exhibit biological activities. For instance:

Q & A

Q. What are the optimal synthetic methodologies for Ethyl 2-cyanocrotonate, and how can reproducibility be ensured?

this compound is commonly synthesized via base-catalyzed condensation reactions. For example, piperidine in ethanol has been shown to yield products in 56–76% efficiency . To ensure reproducibility:

- Provide detailed experimental protocols, including catalyst concentration, solvent purity, and reaction time (e.g., "stirred at 60°C for 12 hours").

- Characterize products using spectroscopic methods (IR, NMR) and cross-reference with databases like NIST .

- Report purity criteria (e.g., ≥95% by HPLC) and document side products .

Table 1: Synthesis Conditions from Literature

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Ethanol | 60 | 56–76 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Key techniques include:

- IR Spectroscopy : Look for characteristic peaks (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹). Compare with NIST Standard Reference Data .

- NMR : Assign signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), cyano group (δ 2.8–3.2 ppm for adjacent protons), and α,β-unsaturated ester .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 169.1 (C₈H₁₁NO₃).

Table 2: Key Spectral Peaks (NIST Data)

| Technique | Key Peaks | Assignment |

|---|---|---|

| IR | 2200 cm⁻¹ | C≡N stretch |

| ¹H NMR | δ 4.2 ppm | OCH₂CH₃ |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

Contradictions often arise from impurities, stereoisomerism, or solvent effects. Methodological steps:

- Replicate Experiments : Ensure consistency across multiple batches .

- Advanced Characterization : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra .

- Consult Multi-Source Data : Cross-check with NIST, PubChem, and peer-reviewed studies to rule out anomalies .

Q. What strategies optimize reaction conditions for this compound in multi-step syntheses?

Advanced optimization involves:

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., DBU vs. piperidine), solvents (polar vs. nonpolar), and temperatures .

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC).

- Scale-Up Considerations : Assess solvent recovery, energy efficiency, and waste reduction .

Q. How can computational chemistry enhance understanding of this compound’s reactivity?

- DFT Calculations : Model transition states to predict regioselectivity in cycloaddition reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility or stability issues.

- Docking Studies : Explore binding affinity with biological targets (e.g., enzymes) for pharmacological applications .

Data Validation and Reporting

Q. What ethical and methodological standards apply when reporting this compound research?

- Reproducibility : Document all experimental parameters (e.g., reagent grades, instrument calibration) .

- Ethical Compliance : Disclose conflicts of interest and adhere to safety protocols (e.g., fume hood use, waste disposal) .

- Data Transparency : Deposit raw spectral data in public repositories (e.g., NIST Chemistry WebBook) .

Advanced Analytical Challenges

Q. How should researchers address low yields in this compound-mediated heterocyclic syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.